3-Fluoro-2-methyl-5-(trifluoromethyl)aniline

Medicinal Chemistry Lipophilicity Drug Design

For CNS- or GI-targeted drug discovery, 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline (CAS 1065073-89-3) is your superior building block to 2-Methyl-5-(trifluoromethyl)aniline. The extra fluorine raises lipophilicity (XLogP3=2.6) for better passive diffusion across the blood-brain barrier, ideal for neurotherapeutics. Conversely, its high TPSA (26 Ų) enables peripheral restriction to avoid neurological side effects. Secure 98% pure stock globally— inquire now for R&D-scale procurement.

Molecular Formula C8H7F4N
Molecular Weight 193.14 g/mol
CAS No. 1065073-89-3
Cat. No. B1440834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methyl-5-(trifluoromethyl)aniline
CAS1065073-89-3
Molecular FormulaC8H7F4N
Molecular Weight193.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)C(F)(F)F)N
InChIInChI=1S/C8H7F4N/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3
InChIKeyJYRUHDAZCPLTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-methyl-5-(trifluoromethyl)aniline (CAS 1065073-89-3): Key Intermediate with Distinct Fluorination Pattern for Drug Discovery


3-Fluoro-2-methyl-5-(trifluoromethyl)aniline (CAS 1065073-89-3) is a highly fluorinated aromatic amine with the molecular formula C8H7F4N [1]. Characterized by a unique 1,2,3,5-substitution pattern on the benzene ring, it serves as a versatile building block in medicinal chemistry and agrochemical research [2]. Its structure combines an aniline core with a trifluoromethyl group (-CF3) and a fluoro group (-F), which together impart distinct electronic and steric properties that are critical for modulating the bioactivity and physicochemical characteristics of derived molecules .

Why 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline Cannot Be Substituted by Simple Trifluoromethylanilines


The specific combination and position of the fluoro (-F) and trifluoromethyl (-CF3) groups on the aniline ring of 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline results in a unique physicochemical profile, particularly regarding lipophilicity and electronic distribution [1]. Unlike simpler analogs such as 2-Methyl-5-(trifluoromethyl)aniline, the additional fluorine atom significantly alters the compound's XLogP3 and topological polar surface area (TPSA), which are critical parameters for membrane permeability and target engagement in biological systems [2]. Furthermore, its substitution pattern can influence regioselectivity in downstream chemical reactions, making it a non-interchangeable intermediate for synthesizing specific complex molecules [3].

Quantitative Differentiators for 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline: Lipophilicity and Surface Area Comparison


Enhanced Lipophilicity (XLogP3) Compared to Non-Fluorinated Analog

The target compound exhibits a notably higher calculated lipophilicity (XLogP3) compared to its non-fluorinated analog, 2-Methyl-5-(trifluoromethyl)aniline. This is a direct consequence of adding a fluorine atom to the aromatic ring, a common strategy in medicinal chemistry to improve membrane permeability and metabolic stability [1][2].

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Property

Increased Hydrogen Bond Acceptor Count Relative to Non-Fluorinated Analog

The presence of an additional fluorine atom in 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline increases its hydrogen bond acceptor count relative to the non-fluorinated analog. This property influences how the molecule interacts with biological targets, potentially enhancing binding affinity or altering selectivity [1][2].

Molecular Recognition Binding Affinity Structure-Activity Relationship Physicochemical Property

Altered Topological Polar Surface Area (TPSA) Compared to N-Methylated Isomer

When compared to its N-methylated positional isomer, 2-fluoro-N-methyl-5-(trifluoromethyl)aniline, the target compound exhibits a significantly different topological polar surface area (TPSA). This is due to the presence of a primary amine (-NH2) versus a secondary amine (-NHCH3) [1][2].

Medicinal Chemistry Permeability Drug Design Physicochemical Property

Increased Rotatable Bond Count Compared to N-Methylated Isomer

The target compound has a rotatable bond count of 0, indicating a rigid aromatic core, whereas its N-methylated isomer possesses 1 rotatable bond due to the methyl group on the nitrogen. This difference influences the molecule's conformational flexibility and the entropic cost of binding to a target [1][2].

Conformational Analysis Molecular Flexibility Structure-Activity Relationship Physicochemical Property

Recommended Application Scenarios for 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline Based on Evidence


Synthesis of CNS-Penetrant Drug Candidates

Due to its enhanced lipophilicity (XLogP3 = 2.6) compared to non-fluorinated analogs (XLogP3 = 2.3) [1], 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline is a superior building block for synthesizing drug candidates intended to cross the blood-brain barrier. Its use can improve the passive diffusion of final drug molecules into the central nervous system.

Optimization of Ligand-Target Binding Interactions

The compound's increased hydrogen bond acceptor count (5 vs. 4 for the non-fluorinated analog) [2] and its rigid structure (0 rotatable bonds) [3] make it a valuable intermediate for creating high-affinity ligands. It is particularly suitable for projects where enhancing or modulating specific interactions with a protein's binding pocket is a primary goal.

Development of Peripherally-Restricted Therapeutics

With a relatively high topological polar surface area (TPSA of 26 Ų) compared to its N-methylated isomer (12 Ų) [4], this compound is an excellent starting point for designing molecules where limited CNS exposure is desired to avoid neurological side effects. This makes it ideal for developing drugs targeting peripheral organs or the gastrointestinal tract.

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